
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its specific chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures and solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride include other fluorinated phenyl derivatives and azanium compounds. These compounds share structural similarities but may differ in their specific properties and applications .
Uniqueness
What sets this compound apart is its unique combination of fluorinated phenyl groups and the azanium moiety. This combination imparts specific chemical and physical properties that make it valuable for various research and industrial applications .
Propiedades
Número CAS |
21165-63-9 |
|---|---|
Fórmula molecular |
C16H16ClF2N |
Peso molecular |
295.75 g/mol |
Nombre IUPAC |
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride |
InChI |
InChI=1S/C16H15F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-8,10-11,19H,9H2,1H3;1H |
Clave InChI |
LVQRQSCTKFPBSE-UHFFFAOYSA-N |
SMILES canónico |
C[NH2+]CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


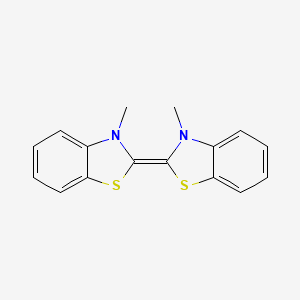

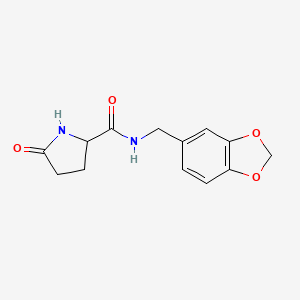
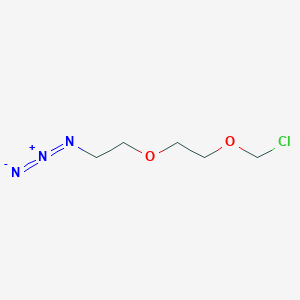
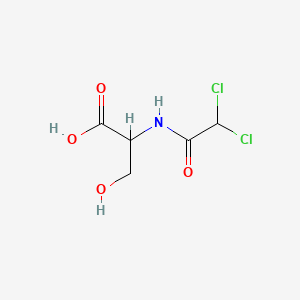

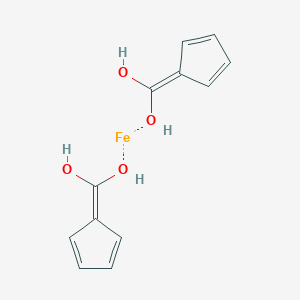
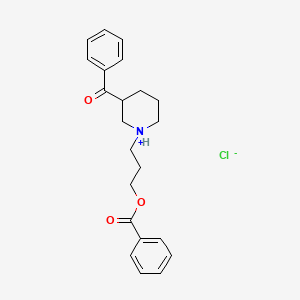
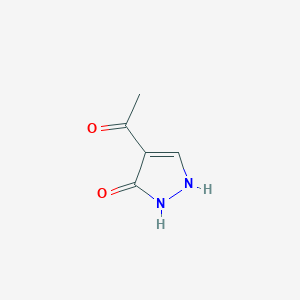
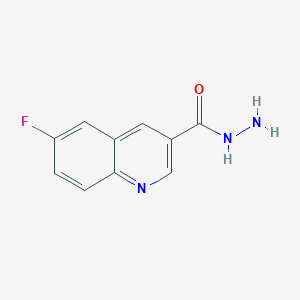
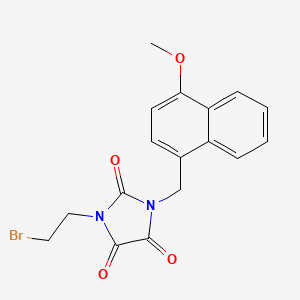
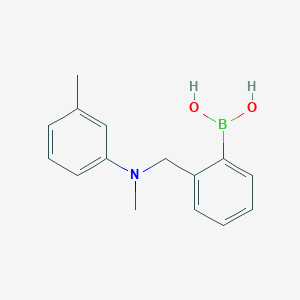
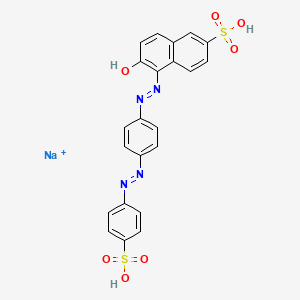
![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
